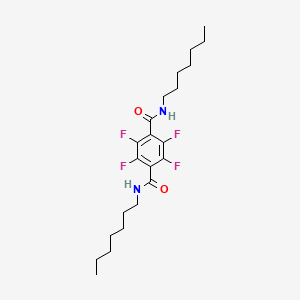![molecular formula C20H15N3O6 B15016074 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol](/img/structure/B15016074.png)
2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL typically involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 5-methyl-2-aminophenol under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the development of fluorescent probes for detecting specific biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL involves its interaction with specific molecular targets. The dinitrophenoxy group can participate in electron transfer reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: Another compound with a dinitrophenoxy group, used in fluorescence studies.
4-(2,4-Dinitrophenoxy)-N-(2-hydroxyethyl)-1,8-naphthalimide: Utilized as a fluorescence probe for detecting hydrogen sulfide.
Uniqueness
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C20H15N3O6 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2-[[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-5-methylphenol |
InChI |
InChI=1S/C20H15N3O6/c1-13-5-7-17(19(24)9-13)21-12-14-3-2-4-16(10-14)29-20-8-6-15(22(25)26)11-18(20)23(27)28/h2-12,24H,1H3 |
Clave InChI |
XXWGYVONMFUHJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15015994.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B15016050.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016056.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol](/img/structure/B15016062.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B15016068.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016069.png)
![methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15016075.png)
